molecular formula C23H18ClFN2O2 B2857164 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide CAS No. 955744-78-2

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide

Cat. No.: B2857164
CAS No.: 955744-78-2
M. Wt: 408.86
InChI Key: OXXXBPXOGYFSRZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide is a synthetic small molecule featuring a tetrahydroisoquinoline core fused with a benzamide group. The compound is substituted with chlorine and fluorine at the 2- and 4-positions of the benzamide ring, respectively. The synthesis and structural characterization of such compounds often rely on crystallographic tools like SHELX programs for refinement and ORTEP for graphical representation of crystal structures .

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O2/c24-21-13-18(25)7-9-20(21)22(28)26-19-8-6-15-10-11-27(14-17(15)12-19)23(29)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXXBPXOGYFSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituents

The compound is compared below with analogs from recent literature and patents (Table 1):

Table 1: Structural Comparison of Target Compound with Analogs

Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Tetrahydroisoquinoline 2-chloro-4-fluorobenzamide, benzoyl Amide, halogens (Cl, F)
Triazole-thiones [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl, thione, halogens (F, Cl, Br)
Patent Compounds () Triazolo-oxazin 2-chloro-4-fluorophenyl, trifluoropropyl, cyano Trifluoropropyl, oxazin, cyano
Key Observations:
  • Core Rigidity: The tetrahydroisoquinoline core in the target compound provides conformational rigidity, which may enhance binding specificity compared to the more flexible triazolo-oxazin () or planar triazole systems () .
  • Halogenation : The 2-chloro-4-fluoro substitution on the benzamide ring is analogous to halogenated phenyl groups in (e.g., 2,4-difluorophenyl in [7–9]). Halogens improve lipophilicity and metabolic stability, but the target compound’s chloro-fluoro combination may offer a balance between electronic effects and steric bulk .
  • Electron-Withdrawing Groups: The patent compounds () feature trifluoropropyl and cyano groups, which are stronger electron-withdrawing groups than the benzoyl group in the target compound. This difference could influence pharmacokinetic properties, such as absorption and enzyme interactions .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide, and how do they influence its biological interactions?

  • Answer : The compound features a tetrahydroisoquinoline core fused with a 2-chloro-4-fluorobenzamide group. The benzoyl substitution at position 2 of the tetrahydroisoquinoline ring enhances steric bulk, potentially influencing binding affinity to enzymatic targets. The chloro and fluoro substituents on the benzamide moiety contribute to electronic effects, modulating interactions with hydrophobic pockets in biological systems .
  • Structural Data :

PropertyValue
Molecular FormulaC₂₃H₁₈ClFN₂O₂
Molecular Weight414.88 g/mol
IUPAC Name2-chloro-4-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide

Q. What synthetic strategies are commonly employed for preparing tetrahydroisoquinoline-benzamide derivatives?

  • Answer : Synthesis typically involves:

Core Formation : Cyclization of phenethylamine derivatives to construct the tetrahydroisoquinoline scaffold.

Acylation : Coupling of the tetrahydroisoquinoline amine group with 2-chloro-4-fluorobenzoyl chloride under Schotten-Baumann conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., C=O bond length ~1.21 Å) .
  • Mass Spectrometry : ESI-MS validates molecular weight (m/z 415.3 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for this compound, particularly in scaling reactions?

  • Answer : Key factors include:

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzoyl chloride to tetrahydroisoquinoline intermediate to minimize unreacted starting material.
  • Temperature Control : Maintain 0–5°C during acylation to prevent side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be analyzed for this compound?

  • Answer :

Dose-Response Studies : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cell viability).

Target Selectivity Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify off-target interactions.

Structural Modeling : Compare binding modes in active sites (e.g., docking simulations with CYP450 isoforms) to rationalize discrepancies .

Q. What experimental designs are recommended for evaluating in vivo efficacy and pharmacokinetics?

  • Answer :

  • Animal Models : Use xenograft mice for antitumor activity (dose range: 10–50 mg/kg, oral gavage).
  • PK Parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability via LC-MS/MS.
  • Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., hydroxylation at position 3 of the isoquinoline ring) .

Q. How can structure-activity relationship (SAR) studies guide the design of target-specific analogs?

  • Answer : Focus on:

  • Substituent Variation : Replace chlorine with bromine to enhance halogen bonding.
  • Scaffold Hybridization : Fuse with pyridine rings to improve solubility.
  • Pharmacophore Mapping : Use QSAR models to prioritize analogs with logP < 3.5 and polar surface area > 80 Ų .

Data Contradiction Analysis Framework

Conflicting Observation Methodological Resolution
Low enzymatic IC₅₀ vs. high cytotoxicityTest for off-target kinase inhibition (e.g., JAK2, EGFR)
Poor solubility in aqueous buffersIntroduce PEGylation or salt formation (e.g., HCl salt)

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